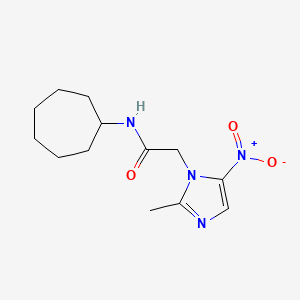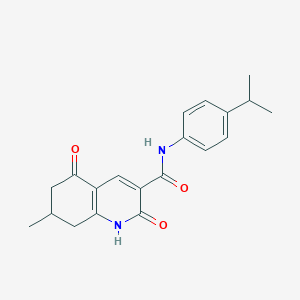
N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as CHIM, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in medicine and biotechnology. CHIM is a derivative of imidazole, a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The synthesis of CHIM involves the reaction of 2-methyl-5-nitroimidazole with cycloheptylamine and acetic anhydride, resulting in the formation of a yellow crystalline solid.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has potential applications in various fields of scientific research, including medicine and biotechnology. In medicine, this compound has been studied for its anticancer and antimicrobial properties. Studies have shown that this compound inhibits the growth of cancer cells and bacteria by disrupting their DNA replication and repair mechanisms. In biotechnology, this compound has been used as a ligand for metal ion coordination, which is important for the development of metal-based catalysts and sensors.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the inhibition of DNA replication and repair mechanisms in cancer cells and bacteria. This compound binds to the DNA molecule, preventing the enzymes responsible for DNA replication and repair from accessing it. This leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in vivo. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of pain relief medications. This compound has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is its low toxicity profile, which makes it a safe compound to work with in the laboratory. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of cancer, bacterial infections, and other diseases. Additionally, the development of new metal-based catalysts and sensors using this compound as a ligand is an area of interest in biotechnology. Overall, this compound has the potential to be a valuable compound in scientific research and development.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the reaction of 2-methyl-5-nitroimidazole with cycloheptylamine and acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and results in the formation of a yellow crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the molar ratio of the starting materials.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-14-8-13(17(19)20)16(10)9-12(18)15-11-6-4-2-3-5-7-11/h8,11H,2-7,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARSEIXSOIASEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-N-phenyl-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]acetamide](/img/structure/B5321639.png)
![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)

![2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5321653.png)
![(4aS*,8aR*)-6-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321655.png)
![2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5321666.png)
![5-methoxy-2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-pyridinone](/img/structure/B5321670.png)
![1-benzyl-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5321675.png)
![5-isopropyl-2-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5321692.png)
![6-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5321694.png)
![N-{5-[(cyclopentylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B5321699.png)
![4-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5321705.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5321710.png)